molecular formula C36H50N2O15P2 B1669283 Codeine phosphate hemihydrate CAS No. 41444-62-6

Codeine phosphate hemihydrate

Cat. No. B1669283
CAS RN: 41444-62-6
M. Wt: 812.7 g/mol
InChI Key: DKSZLDSPXIWGFO-BLOJGBSASA-N
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Description

Codeine phosphate hemihydrate is an opioid pain reliever used to treat mild to moderately severe pain and to help reduce coughing . It is available as a single ingredient tablet and also in multi-ingredient products combined with other pain-relieving medicines or cold and flu medicines .


Synthesis Analysis

Codeine phosphate forms three hydrates and two anhydrates. The sesquihydrate and hemihydrate, which differ by one water molecule, are stable at room temperature . The commercial hydrates of codeine phosphate (hemihydrate and sesquihydrate) are routinely produced by a reaction of pure codeine with stoichiometric portions of phosphoric acid and water in ethanol solution .


Molecular Structure Analysis

The crystal structure of codeine phosphate sesquihydrate was solved by the global optimization method of simulated annealing (SA) in real space . The structure solution was performed in the P212121 space group using two rigid bodies in the asymmetric units .


Chemical Reactions Analysis

Upon heating, codeine phosphate sesquihydrate transforms into an unstable monohydrate, which subsequently converts into codeine phosphate hemihydrate. Heating above 100 °C leads to the formation of two anhydrous forms .


Physical And Chemical Properties Analysis

Codeine phosphate hemihydrate and its impurities can be separated and determined using reversed-phase liquid chromatography with Tunable UV Detector (TUV) and Photodiode Array Detector (PDA) detection by Ultra-High-Performance Liquid Chromatography (UHPLC) .

Safety And Hazards

Codeine can slow or stop your breathing, cause profound sedation, and may be habit-forming . Misuse of this medicine can cause addiction, overdose, or death, especially in a child or other person using the medicine without a prescription . Fatal side effects can occur if you use codeine with alcohol, or with other drugs that cause drowsiness, sedation, or slow your breathing .

Future Directions

The use of opioids like codeine comes with side effects including life-threatening breathing problems and the risk of abuse, misuse, and addiction . Therefore, it’s important to take this medicine exactly as prescribed by your doctor . Research is ongoing to develop safer and more effective alternatives to opioids for pain management.

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZLDSPXIWGFO-BLOJGBSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76-57-3 (Parent)
Record name Codeine phosphate [USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID20904612
Record name Codeine phosphate hemihydrate
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Molecular Weight

812.7 g/mol
Source PubChem
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Physical Description

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992)
Record name CODEINE PHOSPHATE
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Solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)
Record name CODEINE PHOSPHATE
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Product Name

Codeine phosphate hemihydrate

CAS RN

52-28-8, 41444-62-6
Record name CODEINE PHOSPHATE
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Record name Codeine phosphate hemihydrate
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Record name Codeine phosphate
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Record name (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol
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Record name CODEINE PHOSPHATE
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Melting Point

428 to 455 °F (decomposes) (NTP, 1992)
Record name CODEINE PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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